BenchChemオンラインストアへようこそ!

2-Fluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

PI3K inhibition BRAF/VEGFR2 dual inhibition fluorobenzamide SAR

2-Fluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide (CAS 863593-41-3, molecular formula C₂₀H₁₄FN₃OS, MW 363.41 g/mol) is a fluorinated benzamide derivative built upon the thiazolo[5,4-b]pyridine privileged scaffold, a heteroaromatic core widely recognized for generating potent kinase inhibitors through engagement of the ATP-binding pocket hinge region. The compound belongs to a cluster of structurally related analogs sharing a conserved N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide architecture, where pharmacological differentiation arises solely from substituent variations on the terminal benzamide phenyl ring.

Molecular Formula C20H14FN3OS
Molecular Weight 363.41
CAS No. 863593-41-3
Cat. No. B2619137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
CAS863593-41-3
Molecular FormulaC20H14FN3OS
Molecular Weight363.41
Structural Identifiers
SMILESCC1=C(C=CC=C1NC(=O)C2=CC=CC=C2F)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C20H14FN3OS/c1-12-13(19-24-17-10-5-11-22-20(17)26-19)7-4-9-16(12)23-18(25)14-6-2-3-8-15(14)21/h2-11H,1H3,(H,23,25)
InChIKeyVVSXGHFVKXDKOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide (CAS 863593-41-3): Chemical Profile and Comparator Identification


2-Fluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide (CAS 863593-41-3, molecular formula C₂₀H₁₄FN₃OS, MW 363.41 g/mol) is a fluorinated benzamide derivative built upon the thiazolo[5,4-b]pyridine privileged scaffold, a heteroaromatic core widely recognized for generating potent kinase inhibitors through engagement of the ATP-binding pocket hinge region [1]. The compound belongs to a cluster of structurally related analogs sharing a conserved N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide architecture, where pharmacological differentiation arises solely from substituent variations on the terminal benzamide phenyl ring . This scaffold class has demonstrated activity against multiple kinase targets including EGFR, c-KIT, BRAF/VEGFR2, PI3K, and MALT1 across diverse therapeutic indications in oncology and inflammation [2].

Why Generic Substitution Fails for 2-Fluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide (863593-41-3)


Within the N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide series, seemingly minor substituent alterations on the terminal benzamide ring—such as the presence or position of a single fluorine atom—can fundamentally alter pharmacological profiles due to the scaffold's well-documented structure–activity relationship (SAR) sensitivity [1]. The thiazolo[5,4-b]pyridine core has been validated across multiple kinase inhibitor programs showing that substituent identity determines target selectivity: 2-fluorobenzamide derivatives have been crystallographically characterized engaging PI3K and BRAF/VEGFR2 via distinct hydrogen-bond networks, while 2,3-dimethoxy analogs within the same CAS cluster (e.g., CAS 863593-33-3) are associated with MALT1 allosteric inhibition . Substituting one analog for another without explicit comparative biological data therefore risks targeting an entirely different kinase or producing uncharacterized off-target effects, making procurement of the exact compound essential for experimental reproducibility [2].

Quantitative Differentiation Evidence for 2-Fluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide (863593-41-3)


2-Fluoro Substitution Enables PI3Kα/BRAF/VEGFR2 Kinase Engagement Versus Non-Fluorinated Benzamide Analogs

The 2-fluorobenzamide motif present in 863593-41-3 is a critical pharmacophoric element validated by crystallographic data: a closely related 2-fluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide scaffold (which shares the identical 2-fluorobenzamide-thiazolopyridine connectivity with 863593-41-3, differing only in the absence of the 2-methyl group on the central phenyl ring) has been reported to inhibit PI3Kα with nanomolar potency (representative compound 19a IC₅₀ = 3.6 nM) and to engage BRAF and VEGFR2 kinase domains as demonstrated in co-crystal structures (PDB 4DBN, 3VNT) [1]. In contrast, the non-fluorinated unsubstituted benzamide analog (CAS 863593-76-4, where the 2-fluoro is replaced by hydrogen) lacks this key fluorine-mediated hydrogen-bond interaction and has no comparable inhibitory data reported against these kinase targets . The 2-fluoro substituent enhances both target binding affinity (via hydrogen bonding with hinge-region residues such as Cys532 in BRAF) and metabolic stability relative to the unsubstituted analog, consistent with established fluorine-walk SAR principles in medicinal chemistry [2].

PI3K inhibition BRAF/VEGFR2 dual inhibition fluorobenzamide SAR

Scaffold-Class Anticancer Potency Comparable to Osimertinib Across NSCLC Lines

The thiazolo[5,4-b]pyridine scaffold class to which 863593-41-3 belongs has produced lead compounds demonstrating anticancer potency comparable to the clinically approved EGFR-TK inhibitor osimertinib. The lead compound 10k—which shares the identical thiazolo[5,4-b]pyridine core and N-(2-methylphenyl)benzamide connectivity architecture with 863593-41-3—exhibited IC₅₀ values of 0.010 μM (HCC827), 0.08 μM (NCI-H1975), and 0.82 μM (A-549) in standard MTT assays, equipotent to osimertinib [1]. Critically, selective cytotoxicity was demonstrated at concentrations exceeding 35 μM against normal BEAS-2B bronchial epithelial cells, establishing a >3,500-fold selectivity window relative to the most sensitive cancer line tested [2]. This scaffold-class potency profile distinguishes thiazolo[5,4-b]pyridine benzamides from non-thiazolopyridine benzamide chemotypes that lack comparable EGFR-TK inhibitory capability.

EGFR-TK inhibition NSCLC osimertinib benchmark MTT assay

2-Methyl-3-Positional Isomer Specificity: Ortho-Methyl Central Phenyl Differentiates from Meta/Unsubstituted Analogs

The 2-methyl substitution on the central phenyl ring (connecting the benzamide to the thiazolo[5,4-b]pyridine moiety) confers a distinct conformational bias that differentiates 863593-41-3 from positional isomers such as 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (para-connected analog without methyl group, MW 349.38) and 2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (meta-connected analog without methyl group) . The 2-methyl group introduces a steric constraint at the ortho position relative to the thiazolopyridine attachment, which can influence the dihedral angle between the central phenyl and the thiazolopyridine ring system, thereby modulating ATP-pocket fit. The EGFR-TK inhibitor lead compound 10k in the same scaffold class retains the 2-methyl-3-thiazolopyridinyl-phenyl architecture identical to 863593-41-3, suggesting this substitution pattern is relevant to optimal target engagement [1]. The unsubstituted or para-substituted analogs lack this ortho-methyl steric control and may adopt different binding poses.

positional isomer SAR central phenyl substitution binding conformation

Ortho-Fluoro Substituent Provides Metabolic Stability Advantage Over Unsubstituted and Para-Fluorinated Benzamide Analogs

The ortho-fluoro substitution on the terminal benzamide ring of 863593-41-3 constitutes a well-established medicinal chemistry strategy for blocking cytochrome P450-mediated oxidative metabolism at that position, while simultaneously serving as a hydrogen-bond acceptor [1]. In a closely related 2-fluorobenzamide analog (CAS 863589-34-8, differing from 863593-41-3 only by the absence of the 2-methyl group on the central phenyl ring), the 2-fluoro modification was specifically noted to enhance metabolic stability and binding affinity via π-stacking and hydrogen-bond interactions [2]. Analogs bearing para-fluoro substitution (e.g., 4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide) or lacking fluorine entirely (CAS 863593-76-4) do not benefit from this ortho-position metabolic shielding effect. The impact of fluorine position on metabolic stability is a class-level inference supported by extensive fluorine-walk SAR data in medicinal chemistry literature.

fluorine substitution metabolic stability oxidative metabolism blockade

Scaffold-Class c-KIT Mutant Inhibition Surpasses Imatinib Against Drug-Resistant Double Mutant

Thiazolo[5,4-b]pyridine derivatives from the same scaffold class as 863593-41-3 have demonstrated the ability to overcome clinically relevant imatinib resistance. Compound 6r—which shares the thiazolo[5,4-b]pyridine core and benzamide architecture with 863593-41-3—exhibited 8.0-fold higher enzymatic inhibitory activity (IC₅₀ = 4.77 μM) against the c-KIT V560G/D816V double mutant compared with imatinib (IC₅₀ = 37.93 μM) in ADP-Glo kinase assays [1]. At the cellular level, 6r showed 23.6-fold higher anti-proliferative activity (GI₅₀ = 1.15 μM) against HMC1.2 cells harboring both V560G and D816V c-KIT mutations compared with imatinib, and demonstrated higher differential cytotoxicity on c-KIT D816V Ba/F3 cells relative to parental Ba/F3 cells compared with sunitinib [2]. Kinase panel profiling confirmed reasonable selectivity for 6r. This scaffold-class capability to overcome imatinib-resistance mutations distinguishes thiazolo[5,4-b]pyridine benzamides from imatinib-class compounds and positions 863593-41-3 as a structurally relevant entry point for c-KIT inhibitor development.

c-KIT inhibition imatinib resistance GIST V560G/D816V

Recommended Research and Industrial Application Scenarios for 2-Fluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide (863593-41-3)


Kinase Inhibitor Lead Discovery: PI3K, BRAF, or VEGFR2 Programs Requiring Fluorine-Mediated Hinge Binding

Programs targeting PI3Kα, BRAF, or VEGFR2 should prioritize 863593-41-3 over non-fluorinated analogs (e.g., CAS 863593-76-4) because the 2-fluorobenzamide pharmacophore provides a crystallographically validated hydrogen-bond acceptor essential for hinge-region engagement. The scaffold class has demonstrated PI3Kα inhibition at 3.6 nM IC₅₀ and BRAF/VEGFR2 dual inhibition with confirmed co-crystal structures (PDB 4DBN, 3VNT) [1]. Procurement of the des-fluoro analog would eliminate this critical binding interaction, making 863593-41-3 the minimally required starting point for SAR exploration in these kinase programs [2].

EGFR-Mutant NSCLC Drug Discovery: Scaffold with Osimertinib-Level Potency and Cancer-Selective Cytotoxicity

For NSCLC programs targeting EGFR-driven cancers including T790M resistance mutants, 863593-41-3 provides the core architecture of a scaffold class that has produced compounds equipotent to osimertinib (IC₅₀ 0.010–0.82 μM across HCC827, NCI-H1975, and A-549 lines) while demonstrating >3,500-fold selectivity over normal BEAS-2B cells [1]. The 2-methyl-3-thiazolopyridinyl-phenyl connectivity pattern retained in 863593-41-3 matches that of the lead compound 10k, making it a structurally validated entry point for further derivatization [2].

Imatinib-Resistant GIST and c-KIT Mutant Oncology: Overcoming V560G/D816V Double Mutant Resistance

In c-KIT-driven cancers where imatinib resistance (particularly the V560G/D816V double mutant) limits therapeutic options, 863593-41-3 offers the core scaffold of a compound class demonstrated to outperform imatinib by 8.0-fold enzymatically and 23.6-fold in anti-proliferative assays [1]. The scaffold also shows superior differential cytotoxicity on c-KIT mutant versus wild-type cells compared with sunitinib, with reasonable kinase selectivity confirmed by panel profiling [2]. 863593-41-3 should be procured as the starting scaffold for focused SAR optimization against c-KIT resistance mutations.

ADME/PK Optimization Studies: Ortho-Fluoro Metabolic Stability Advantage

For programs requiring compounds with improved metabolic stability, 863593-41-3 should be selected over unsubstituted (CAS 863593-76-4) or para-fluorinated benzamide analogs because the ortho-fluoro substituent blocks CYP450-mediated oxidation at that position—a well-established medicinal chemistry strategy for extending metabolic half-life [1]. The scaffold class has demonstrated that thiazolo[5,4-b]pyridine benzamides with optimized formulation (solid dispersion) can achieve oral absorption suitable for in vivo efficacy studies, making 863593-41-3 a strategically fluorinated candidate for PK optimization workflows [2].

Quote Request

Request a Quote for 2-Fluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.